3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]phenol
Overview
Description
3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]phenol is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]phenol typically involves the formation of the oxadiazole ring followed by the introduction of the aminomethyl group. One common method is the cyclization of O-acylamidoximes, which can be prepared from amidoximes and carboxylic acids or their derivatives. This cyclization is often carried out in the presence of organic bases such as carbonyldiimidazole (CDI) or inorganic bases in aprotic solvents like dimethyl sulfoxide (DMSO) .
Industrial Production Methods
For industrial-scale production, the synthesis may involve a one-pot method where amidoximes are directly reacted with carboxyl derivatives or aldehydes in the presence of inorganic bases. This method is advantageous due to its high efficiency, mild reaction conditions, and the ability to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the aminomethyl moiety .
Scientific Research Applications
3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential use in treating various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]phenol involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]phenol
- 4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]phenol
- 5-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]phenol
Uniqueness
3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]phenol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the aminomethyl group and the phenol moiety can significantly affect the compound’s interaction with biological targets and its overall stability .
Properties
IUPAC Name |
3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c10-5-8-11-9(12-14-8)6-2-1-3-7(13)4-6/h1-4,13H,5,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQJZVZDPXKPFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NOC(=N2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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